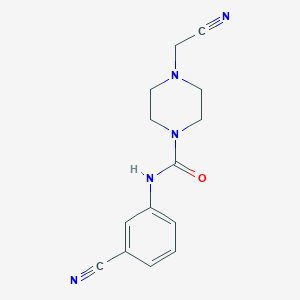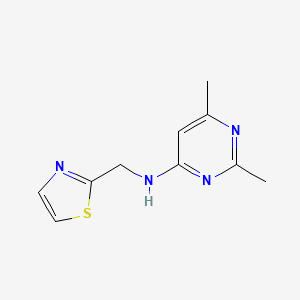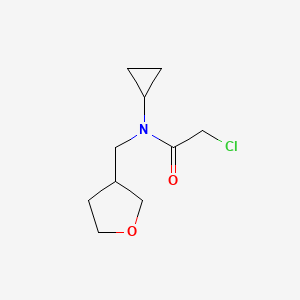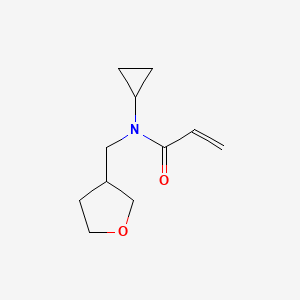
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves its binding to certain receptors in the brain, particularly the serotonin receptors. This binding results in the modulation of neurotransmitter release, leading to changes in neuronal activity. The exact mechanism of action is still being studied, but it is believed that the compound acts as a partial agonist or antagonist of certain receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has a range of biochemical and physiological effects. It has been found to affect the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in neuronal activity. The compound has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide in lab experiments is its high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one limitation is that the exact mechanism of action is still being studied, and more research is needed to fully understand the compound's effects.
Orientations Futures
There are several future directions for the study of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide. One direction is the development of new drugs for the treatment of neurological disorders based on the compound's high affinity for certain receptors in the brain. Another direction is the study of the compound's effects on other neurotransmitter systems and its potential applications in other fields of scientific research. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on neuronal activity.
Méthodes De Synthèse
The synthesis of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves the reaction of 3-cyanophenylpiperazine with cyanomethyl isocyanate. The resulting compound has a molecular formula of C17H16N6O and a molecular weight of 320.35 g/mol. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields of scientific research. It has shown promising results in the fields of neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-4-5-18-6-8-19(9-7-18)14(20)17-13-3-1-2-12(10-13)11-16/h1-3,10H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEQDJVOACPBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)




![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)


![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)
![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)